molecular formula C13H18INO2 B3049756 tert-Butyl 4-(iodomethyl)benzylcarbamate CAS No. 218796-73-7

tert-Butyl 4-(iodomethyl)benzylcarbamate

Cat. No.: B3049756
CAS No.: 218796-73-7
M. Wt: 347.19 g/mol
InChI Key: KDVUJZBVHCKZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(iodomethyl)benzylcarbamate is a carbamate-protected benzylamine derivative featuring an iodomethyl substituent at the para position of the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry and drug development, where the iodine atom serves as a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions. Its molecular formula is C₁₃H₁₈INO₂, with a molecular weight of approximately 347.19 g/mol (inferred from bromo-analog data in ). The tert-butyl carbamate (Boc) group provides stability during synthetic procedures while allowing deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl N-[[4-(iodomethyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVUJZBVHCKZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623829
Record name tert-Butyl {[4-(iodomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218796-73-7
Record name tert-Butyl {[4-(iodomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(iodomethyl)benzylcarbamate typically involves the reaction of 4-(iodomethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(iodomethyl)benzylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 4-(iodomethyl)benzylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its iodomethyl group serves as a versatile functional group for further chemical transformations .

Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential pharmaceutical agents.

Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes. It can be employed in the synthesis of polymers, agrochemicals, and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(iodomethyl)benzylcarbamate is primarily related to its ability to undergo nucleophilic substitution reactions. The iodomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, allowing the compound to act as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

tert-Butyl 4-(bromomethyl)benzylcarbamate

  • Molecular Formula: C₁₃H₁₈BrNO₂; Molecular Weight: 300.19 g/mol .
  • Key Differences :
    • Reactivity : The bromine atom is less reactive than iodine in nucleophilic substitution (SN2) reactions due to its lower polarizability. For example, in coupling reactions with purine derivatives, bromo analogs require stronger bases (e.g., K₂CO₃) and higher temperatures .
    • Stability : Bromo derivatives are more stable under ambient conditions compared to iodo analogs, which may decompose under light or heat .
    • Synthetic Utility : Bromo compounds are preferred for Suzuki-Miyaura couplings, whereas iodo analogs excel in Ullmann or Buchwald-Hartwig aminations due to iodine’s superior leaving-group ability .

tert-Butyl 4-ethynylbenzylcarbamate

  • Molecular Formula: C₁₄H₁₇NO₂; Molecular Weight: 231.29 g/mol .
  • Key Differences :
    • Functional Group : The ethynyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which is distinct from the iodo group’s role in substitution reactions.
    • Applications : Ethynyl derivatives are used in bioconjugation and materials science, whereas iodo analogs are more common in fragment-based drug discovery for protein-ligand interactions .

tert-Butyl 4-formylbenzylcarbamate

  • Molecular Formula: C₁₃H₁₇NO₃; Molecular Weight: 235.28 g/mol .
  • Key Differences :
    • Reactivity : The formyl group participates in condensation reactions (e.g., Schiff base formation), contrasting with the iodo group’s electrophilic substitution behavior.
    • Role in Synthesis : Formyl derivatives serve as precursors for hydroxamic acids or hydrazones, while iodo analogs are intermediates in radiopharmaceuticals or covalent inhibitors .

tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate

  • Molecular Formula : C₁₇H₂₇N₃O₂; Molecular Weight : 305.42 g/mol .
  • Key Differences :
    • Pharmacological Relevance : The 4-methylpiperazine moiety enhances solubility and bioavailability, making this analog a key building block in kinase inhibitors. Iodo analogs, however, are more commonly used in targeted protein degradation (e.g., PROTACs) .

Table 1: Comparative Properties of Benzylcarbamate Derivatives

Compound Molecular Weight (g/mol) Key Functional Group Primary Synthetic Use Stability Considerations
tert-Butyl 4-(iodomethyl)benzylcarbamate 347.19 Iodomethyl Nucleophilic substitution, covalent inhibitors Light-sensitive; requires dark storage
tert-Butyl 4-(bromomethyl)benzylcarbamate 300.19 Bromomethyl Suzuki couplings, fragment growing Stable at room temperature
tert-Butyl 4-ethynylbenzylcarbamate 231.29 Ethynyl Bioconjugation, click chemistry Air-sensitive; inert atmosphere
tert-Butyl 4-formylbenzylcarbamate 235.28 Formyl Condensation reactions, hydrazone formation Stable but prone to oxidation

Biological Activity

tert-Butyl 4-(iodomethyl)benzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • Structure : The compound features a tert-butyl group, an iodomethyl group, and a benzyl carbamate moiety, which are essential for its biological activity.

The biological activity of this compound has been linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes.

  • Enzyme Inhibition : The compound may inhibit proteases, which are critical in various biological pathways. For example, it has been evaluated against the SARS-CoV-2 main protease (Mpro), where it demonstrated competitive inhibition characteristics.
  • Antiviral Activity : The compound's structural analogs have shown promising antiviral properties, particularly against coronaviruses. The presence of the iodomethyl group is believed to enhance its interaction with viral proteins, thereby inhibiting their function.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good permeability and bioavailability:

  • Blood-Brain Barrier Permeability : Studies suggest that the compound can cross the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.
  • Metabolism : Initial assessments indicate that it may undergo metabolism via cytochrome P450 enzymes, which could influence its efficacy and safety profile.

Case Studies

  • SARS-CoV-2 Inhibition : A study evaluated various compounds against SARS-CoV-2 Mpro, where this compound exhibited an IC50 value comparable to established inhibitors like Nirmatrelvir, suggesting significant antiviral potential .
  • Neuroprotective Effects : In preclinical models of neurodegenerative diseases, the compound showed protective effects on neuronal cells exposed to oxidative stress, indicating potential applications in treating conditions like Alzheimer's disease.

Data Tables

PropertyValue
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
IC50 against SARS-CoV-2 Mpro0.40 μM
BBB PermeabilityYes
CYP450 MetabolismCYP1A2 inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(iodomethyl)benzylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(iodomethyl)benzylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.